Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester
Description
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a cyclohexyl core substituted with a methylamino group at the 4-position, an isopropyl carbamate moiety, and a tert-butyl ester. Its tert-butyl carbamate group enhances metabolic stability, while the methylamino substituent may contribute to hydrogen-bonding interactions, influencing solubility and receptor binding .
Properties
IUPAC Name |
tert-butyl N-[4-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-11(2)17(14(18)19-15(3,4)5)13-9-7-12(16-6)8-10-13/h11-13,16H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGHKXZKMCNPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylaminocyclohexanone Intermediate
The process begins with the preparation of 4-aminocyclohexanone, typically derived from catalytic hydrogenation of 4-nitrocyclohexanone under 3 atm H₂ using 10% Pd/C in ethanol. Methylation of the amine is achieved via reductive amination with formaldehyde (37% aqueous solution) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C for 12 hours. This step yields 4-methylaminocyclohexanone with 78–85% efficiency, as confirmed by LC-MS ([M+H]⁺ = 142.1).
Reductive Coupling with Isopropylamine
The ketone intermediate undergoes reductive amination with isopropylamine (2.5 equiv) using NaBH(OAc)₃ in anhydrous DCM under nitrogen. After 24 hours at room temperature, the reaction mixture is quenched with saturated NaHCO₃ and extracted with ethyl acetate. Evaporation yields the secondary amine, isopropyl-(4-methylamino-cyclohexyl)amine, as a pale-yellow oil (yield: 65–72%).
Critical Parameters
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Solvent Choice : DCM minimizes side reactions compared to THF or MeOH.
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Stoichiometry : Excess isopropylamine (2.5 equiv) ensures complete ketone conversion.
Nucleophilic Substitution on Cyclohexyl Derivatives
Industrial-scale synthesis often prioritizes cost-effectiveness and scalability, making nucleophilic substitution a preferred method for introducing the methylamino group.
Halogenation and Displacement
4-Bromocyclohexane is reacted with methylamine (40% aqueous) in dimethylformamide (DMF) at 80°C for 8 hours under potassium carbonate (K₂CO₃) catalysis. This SN2 displacement affords 4-methylaminocyclohexane with 70–75% yield. Subsequent reaction with isopropyl bromide (1.2 equiv) in the presence of K₂CO₃ at 100°C for 12 hours generates the tertiary amine precursor.
Limitations and Mitigations
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Regioselectivity : The trans isomer predominates (85:15 trans:cis) due to steric hindrance during substitution.
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Purification : Silica gel chromatography with 5% MeOH/CH₂Cl₂ removes unreacted methylamine and inorganic salts.
Carbamate Formation via Chloroformate Reaction
The final carbamate formation is achieved through reaction with tert-butyl chloroformate (Boc-Cl), a step requiring precise control to avoid N-overprotection.
Boc Protection Protocol
A solution of isopropyl-(4-methylamino-cyclohexyl)amine (1.0 equiv) in tetrahydrofuran (THF) is cooled to 0°C, followed by dropwise addition of Boc-Cl (1.05 equiv) and triethylamine (TEA, 1.1 equiv). After stirring for 2 hours at 0°C and 12 hours at room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield the target carbamate as a white solid (yield: 82–88%).
Industrial Optimization
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Catalyst Screening : Replacing TEA with 4-dimethylaminopyridine (DMAP) increases reaction rates by 40%.
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Solvent Systems : Switching from THF to acetonitrile reduces Boc-Cl hydrolysis from 15% to <5%.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution | Carbamate Formation |
|---|---|---|---|
| Yield | 65–72% | 70–75% | 82–88% |
| Reaction Time | 24–36 h | 20 h | 14 h |
| Purity (HPLC) | ≥95% | 90–93% | ≥98% |
| Scalability | Moderate | High | High |
Key findings:
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Reductive amination offers superior stereocontrol but lower scalability.
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Nucleophilic substitution is cost-effective for bulk production but requires rigorous purification.
Quality Control and Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
A two-stage continuous flow system reduces reaction time by 60%:
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogues:
Functional Group Analysis
- Methylamino vs.
- Hydroxypropyl vs. Methylamino (): The hydroxypropyl substituent in increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration relative to the target compound’s methylamino group .
- Aromatic vs.
Pharmacological Implications
- Carisoprodol () : As a clinically used muscle relaxant, Carisoprodol’s propanediol backbone and dual carbamates contrast with the target compound’s cyclohexyl core. The absence of a tert-butyl group in Carisoprodol may result in faster metabolic clearance, while the target compound’s tert-butyl ester could prolong half-life .
- Metabolic Stability : The tert-butyl carbamate group, common to all compounds except Carisoprodol, confers resistance to esterase-mediated hydrolysis, suggesting improved stability over analogues with smaller ester groups.
Research Findings and Trends
- Synthetic Accessibility: Compounds with simpler substituents (e.g., hydroxypropyl in ) are easier to synthesize but may lack target specificity compared to the methylamino variant .
- Structure-Activity Relationships (SAR): The methylamino group in the target compound balances polarity and lipophilicity, a critical factor in CNS drug design. In contrast, bulky groups () or electrophilic substituents () may limit therapeutic utility due to toxicity or poor pharmacokinetics .
Biological Activity
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a cyclohexyl ring with an isopropylamino substituent and a tert-butyl carbamate moiety, positions it as a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound features:
- Cyclohexyl Ring : Provides a stable cyclic structure.
- Isopropylamino Group : Enhances solubility and biological interactions.
- Carbamic Acid Tert-Butyl Ester : Imparts reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The isopropylamino group may form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : The compound could interact with specific receptors, influencing signaling pathways and physiological responses.
Pharmacological Potential
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Antimicrobial Activity : Some carbamate derivatives exhibit significant antibacterial and antifungal properties.
- Neuropharmacological Effects : Investigations into similar compounds have suggested potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
Toxicity Profile
Preliminary studies suggest that the compound may pose certain risks:
Comparative Analysis
To understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexane ring, isopropylamino group | Potential antimicrobial effects |
| (4-Amino-cyclohexyl)-carbamic acid tert-butyl ester | Amino group instead of isopropyl | Antimicrobial and analgesic |
| (4-Methylamino-cyclohexyl)-carbamic acid tert-butyl ester | Methyl instead of isopropyl | Neuropharmacological potential |
Case Studies
- In Vitro Studies : A study on similar carbamate compounds demonstrated significant inhibition of bacterial growth at low concentrations, suggesting that this compound could exhibit similar properties.
- Animal Models : Research involving animal models indicated that carbamate derivatives can modulate pain pathways effectively, hinting at the therapeutic potential of this compound in pain management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?
- Answer: A common method involves reacting a cyclohexanol derivative (e.g., 4-methylaminocyclohexanol) with tert-butyl isocyanate in the presence of a tertiary amine catalyst under mild conditions. Key parameters include solvent choice (e.g., dichloromethane), temperature control (20–25°C), and stoichiometric ratios to minimize side reactions . For intermediates with stereochemical complexity, chiral resolution techniques or enantioselective catalysis may be required .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Answer: Analytical techniques such as ¹H/¹³C NMR (to verify cyclohexyl and tert-butyl group configurations), HPLC (purity >95%), and mass spectrometry (molecular ion peak matching the calculated mass) are essential. Differential Scanning Calorimetry (DSC) can assess crystallinity, while IR spectroscopy confirms carbamate bond formation (C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer: Use fume hoods for synthesis and handling to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer: Initial screening includes enzyme inhibition assays (e.g., serine hydrolases) and receptor binding studies (GPCRs or kinase targets). Use fluorescence-based assays or radioligand displacement to quantify IC₅₀ values. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans) at the cyclohexyl ring affect biological activity?
- Answer: Trans-configuration often enhances binding affinity due to reduced steric hindrance. For example, trans-4-methylamino derivatives show 3–5x higher inhibition of acetylcholinesterase compared to cis isomers. Use chiral chromatography or NOESY NMR to resolve stereoisomers and correlate configurations with activity .
Q. What strategies mitigate conflicting data in enzyme inhibition studies (e.g., IC₅₀ variability across labs)?
- Answer: Standardize assay conditions: buffer pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and temperature (37°C). Include positive controls (e.g., eserine for cholinesterase). Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. Which computational methods predict this compound’s interactions with novel biological targets?
- Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) model ligand-protein interactions. Focus on hydrogen bonding with carbamate oxygen and hydrophobic contacts with the tert-butyl group. Validate predictions with mutagenesis studies .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Answer: Optimize via Design of Experiments (DoE): vary catalyst loading (5–10 mol%), solvent polarity (THF vs. DCM), and reaction time (12–24 hr). Continuous-flow systems enhance reproducibility, while crystallization in hexane/ethyl acetate removes impurities .
Q. What advanced spectroscopic techniques resolve ambiguities in proton environments of the cyclohexyl ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
